molecular formula C15H18F3NO4 B1277640 (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid CAS No. 500770-79-6

(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid

Cat. No. B1277640
CAS RN: 500770-79-6
M. Wt: 333.3 g/mol
InChI Key: WJMVMQYNFZQHGW-NSHDSACASA-N
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Description

“(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid” is a phenylalanine derivative . It has a molecular formula of C15H18F3NO4 .


Molecular Structure Analysis

The molecular weight of this compound is 333.30 g/mol . The IUPAC name is (3 S )-3- [ (2-methylpropan-2-yl)oxycarbonylamino]-3- [4- (trifluoromethyl)phenyl]propanoic acid . The InChI and SMILES strings provide detailed information about the structure .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 333.30 g/mol . Other physical and chemical properties are not directly available in the search results.

Scientific Research Applications

  • Crystal Structure and Conformation Analysis

    • The molecule has been studied for its crystal structure and molecular conformation, focusing on the role of weak intermolecular bonding in stabilizing its structure (Kozioł et al., 2001).
  • Synthesis of Diaryliodonium Precursor

    • Utilized in the metal-free synthesis of diaryliodonium precursors, important for the development of radio tracers in positron emission tomography (Pan-hon, 2015).
  • Asymmetric Hydrogenation of Enamines

    • Involved in the asymmetric hydrogenation of enamines for preparing specific beta-amino acid pharmacophores (Kubryk & Hansen, 2006).
  • Peptide Conformation Research

  • Catalyst in N-tert-Butoxycarbonylation

    • Employed as a catalyst in the N-tert-butoxycarbonylation of amines, demonstrating efficiency and environmental friendliness (Heydari et al., 2007).
  • Synthesis of Neuroexcitant Analogs

    • Utilized in synthesizing enantiomers of neuroexcitant analogs, with high enantiomeric purity and yield (Pajouhesh et al., 2000).
  • Solid-Phase Synthesis of Peptide α-Carboxamides

  • Stable Isotope Metabolic Studies

    • Analyzed in the context of stable isotope metabolic studies of a thermophilic sulfur-dependent anaerobic archaeon (Rimbault et al., 1993).
  • Synthesis of SARS-CoV 3CL Protease Inhibitors

    • Involved in the synthesis of SARS-CoV 3CL protease inhibitors, offering potential in antiviral research (Sydnes et al., 2006).
  • Development of Antimicrobial Agents

    • Applied in the synthesis of new compounds with significant antimicrobial activities (Pund et al., 2020).
  • Palladium-Catalyzed Tert-Butoxycarbonylation

    • Used in palladium-catalyzed tert-butoxycarbonylation processes, crucial in creating fluorinated alpha-amino acids (Amii et al., 2000).
  • Selective Removal in Peptide Synthesis

  • Synthesis of Functionalized Amino Acid Derivatives

    • Essential in the synthesis of functionalized amino acid derivatives for designing new anticancer agents (Kumar et al., 2009).
  • Enantioselective Synthesis of β-Alanine Derivatives

    • Key in enantioselective synthesis of β-alanine derivatives, expanding the scope of amino acid research (Arvanitis et al., 1998).
  • Synthesis of Biotin Intermediates

    • Involved in the synthesis of key intermediates of Biotin, a crucial vitamin in metabolic processes (Qin et al., 2014).
  • Peptide Engineering and Stereochemistry Maintenance

    • Used in peptide engineering for maintaining stereochemistry during chemical conversions (Cho et al., 2013).
  • Polymerization Studies

    • Studied in the context of polymerization of novel amino acid-derived acetylene monomers, contributing to material science research (Gao et al., 2003).

properties

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(8-12(20)21)9-4-6-10(7-5-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMVMQYNFZQHGW-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427512
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-3-[4-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

500770-79-6
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-3-[4-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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